molecular formula C24H26N4O4 B2957362 1-cyclopropyl-4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034388-23-1

1-cyclopropyl-4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Número de catálogo: B2957362
Número CAS: 2034388-23-1
Peso molecular: 434.496
Clave InChI: KBAZXNGITPFXIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-cyclopropyl-4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS: 2034388-23-1) is a heterocyclic molecule with a molecular formula of C₂₄H₂₆N₄O₄ and a molecular weight of 434.5 g/mol . Its structure integrates a pyridin-2-one core substituted with a cyclopropyl group, a methyl group, and an azetidine ring. The azetidine moiety is further functionalized with a 3-(3-methoxyphenyl)-1-methylpyrazole-5-carbonyl group. The SMILES string (COc1cccc(-c2cc(C(=O)N3CC(Oc4cc(C)n(C5CC5)c(=O)c4)C3)n(C)n2)c1) highlights the connectivity of these groups, including the methoxyphenyl ring and the pyrazole-carbonyl linkage .

Propiedades

IUPAC Name

1-cyclopropyl-4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15-9-19(11-23(29)28(15)17-7-8-17)32-20-13-27(14-20)24(30)22-12-21(25-26(22)2)16-5-4-6-18(10-16)31-3/h4-6,9-12,17,20H,7-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAZXNGITPFXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₉H₃₃N₃O₃
  • Molecular Weight : 345.49 g/mol
  • CAS Number : 1899921-05-1

Structural Components

The molecule features:

  • A cyclopropyl group, which is known for enhancing metabolic stability.
  • A pyrazole ring, often associated with anti-inflammatory and analgesic properties.
  • A pyridine moiety that may contribute to interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly those involved in signaling pathways related to inflammation and cancer. The presence of the azetidine ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The pyrazole component has been linked to the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by modulating kinase activity, particularly in pathways associated with cell proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine release
AnticancerReduced cell proliferation
GPCR ModulationAltered receptor signaling

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against specific cancer types, indicating potent anticancer activity.

In Vivo Studies

Animal models have shown promising results where administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential as a therapeutic agent in oncology.

Clinical Implications

While comprehensive clinical trials are still necessary, the preliminary results from both in vitro and in vivo studies suggest that this compound could be developed into a novel therapeutic agent for treating inflammatory diseases and certain cancers.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Pyridinone Moieties

A closely related compound, 5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 2034388-72-0), shares the pyridin-2-one and azetidine backbone but replaces the pyrazole-carbonyl group with a benzo[d]oxazol-2-one ring and a sulfonyl linker . This substitution reduces molecular weight (431.5 g/mol vs.

Pyrazole-Based Derivatives

While lacking the azetidine and pyridinone motifs, its pyrazole scaffold and molecular weight (355.1 g/mol) suggest divergent pharmacokinetic profiles compared to the target compound. The presence of a cyano group and tetrazole in 6d may enhance metabolic stability but reduce bioavailability due to higher polarity .

Coumarin-Pyrimidinone Hybrids

Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) combine pyrimidinone and coumarin systems . Unlike the target compound, these hybrids prioritize fused aromatic systems for π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound (2034388-23-1) C₂₄H₂₆N₄O₄ 434.5 Pyridin-2-one, azetidine, pyrazole-carbonyl Methoxyphenyl group enhances lipophilicity
Benzo[d]oxazol-2-one Derivative (2034388-72-0) C₁₉H₂₁N₃O₆S 431.5 Benzo[d]oxazol-2-one, sulfonyl Sulfonyl linker improves solubility
Pyrazole-Tetrazole Hybrid (6d) C₁₅H₁₄N₆OS 355.1 Pyrazole, tetrazole-thioether, cyano High polarity, moderate melting point (173°C)
Coumarin-Pyrimidinone Hybrid (4i) Not reported ~500 (estimated) Coumarin, pyrimidinone, tetrazole Aromatic stacking potential

Research Findings and Implications

Pharmacological Potential

  • The target compound’s pyridin-2-one and azetidine moieties are common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible anti-inflammatory or anticancer applications.
  • The methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to the benzo[d]oxazol-2-one derivative, which prioritizes solubility .

Stability and Bioavailability

  • The target compound’s cyclopropyl group likely improves metabolic stability by resisting oxidative degradation, whereas the coumarin hybrids (e.g., 4i) may suffer from photodegradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.